molecular formula C14H11N B176835 3-(4-Methylphenyl)benzonitrile CAS No. 133909-96-3

3-(4-Methylphenyl)benzonitrile

Cat. No.: B176835
CAS No.: 133909-96-3
M. Wt: 193.24 g/mol
InChI Key: IDJXCGMHZMGQRV-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.25 . .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)benzonitrile is not well understood, but it is believed to involve the interaction of the nitrile group with various biological targets, such as enzymes and receptors. It may also act as a nucleophile in certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit moderate toxicity in animal studies, with symptoms such as convulsions, tremors, and respiratory distress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Methylphenyl)benzonitrile in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, its moderate toxicity and limited availability may pose some limitations for certain experiments.

Future Directions

There are several future directions for the research of 3-(4-Methylphenyl)benzonitrile. One potential area of study is the development of new synthetic routes and optimization of existing ones to improve the yield and efficiency of the synthesis process. Another area of interest is the exploration of its potential applications in the field of materials science, such as the synthesis of novel polymers and nanomaterials. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3-(4-Methylphenyl)benzonitrile has been extensively studied in scientific research, particularly in the field of organic synthesis. It is commonly used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. For example, it can be used as a precursor for the synthesis of anti-inflammatory drugs and herbicides.

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

3-(4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJXCGMHZMGQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362719
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133909-96-3
Record name 3-(4-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methylphenylmagnesium chloride (49 g, 20% solution in tetrahydrofuran) is added dropwise over eight hours to a refluxing solution of 3-bromobenzonitrile (10 g), palladium (II) acetate (2.4 g) and triphenylphosphine (5.8 g) in tetrahydrofuran (200 ml). [HPLC: yield 89-91%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (3:1) (200 ml ) and the aqueous phase separated off. The solvent is removed by distillation and the crude product purified by column chromatrography (Kieselgel 60; n-hezane/acetone 3:1) to give 4'-methylbiphenyl-3-carbonitrile as a solid, m.pt. 59-61° C. 1H NMR (CDCl3): 2.41(s,3H), 7.29(d,2H), 7.46(d,2H), 7.49-7.63(m,2H) 7.77-7.85(m,2H).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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